Physicochemical Impact of the 4-Ethylphenyl Substituent
In the absence of direct biological data, the fundamental differentiation lies in the distinct molecular identity conferred by the para-substitution. The target compound's boiling point is predicted to be 463.4±55.0 °C at 760 mmHg and its density 1.2±0.1 g/cm³ , values that are expected to differ from its ortho-substituted isomer, 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine, due to altered molecular packing and polarity. This intrinsic difference ensures separate behavior in all analytical and preparative contexts, making the para-isomer a unique physicochemical entity.
vs. ortho isomer (data not consolidated)
| Evidence Dimension | Predicted Boiling Point & Density |
|---|---|
| Target Compound Data | Boiling Point: 463.4±55.0 °C; Density: 1.2±0.1 g/cm³ |
| Comparator Or Baseline | 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine (CAS 332938-09-7): Quantitative predicted data not consolidated |
| Quantified Difference | Predicted values are compound-specific; a direct quantitative difference cannot be calculated without consolidated comparator data. |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) software as reported by ChemSrc. |
Why This Matters
For procurement and analytical method development, these distinct physicochemical constants confirm the compound's unique chemical identity and ensure traceability, making it a non-fungible item in any chemical inventory.
